Nickamine
Overview
Description
Nickamine is a nickel pincer complex that has shown significant activity as a catalyst for a wide range of reactions, including the cross-coupling of non-activated alkyl halides and direct C-H alkylation of alkynes and aromatic heterocycles. This compound has been recognized for its contributions to the field of chemistry, earning accolades such as the 2011 Werner Prize from the Swiss Chemical Society (Hu, 2012).
Synthesis Analysis
Nickamine's synthesis involves the development of tridentate, meridionally coordinating pincer ligands that confer high stability while maintaining electronic tenability to the resulting metal complexes. These ligands, containing "hard" nitrogen donors, have led to the prototypical nickel complex known as Nickamine, which has proven efficient in various organic reactions due to its ability to mediate single-electron redox chemistry. This feature makes Nickamine particularly suited for catalyzing cross-coupling of nonactivated alkyl halides through radical pathways, challenging for traditional palladium-based catalysts (Shi, Zhang, & Hu, 2019).
Molecular Structure Analysis
The molecular structure of Nickamine, derived from its synthesis process, facilitates its high activity in cross-coupling reactions. Its structure allows for high chemoselectivity and functional group tolerance, even when reactive Grignard reagents are used as nucleophiles. The defined nature of Nickamine has also enabled detailed mechanistic studies of its catalytic activities, shedding light on its bimetallic oxidative addition pathway where two Ni centers each provide one electron for the activation of an alkyl halide substrate (Shi, Zhang, & Hu, 2019).
Chemical Reactions and Properties
Nickamine has demonstrated its efficiency in a broad scope of catalysis, including sp3-sp3, sp3-sp2, and sp3-sp cross-coupling. Its ability to facilitate these reactions, often challenging for palladium-based catalysts due to difficult oxidative addition and β-H elimination, highlights its unique chemical properties. The catalyst's defined nature facilitated the mechanistic understanding of these reactions, revealing a novel bimetallic oxidative addition pathway critical for its activity (Shi, Zhang, & Hu, 2019).
Physical Properties Analysis
Nickamine's physical properties, including stability and electronic tenability, are central to its catalytic activity. These properties are influenced by its molecular structure, which is tailored through the development of pincer ligands containing "hard" nitrogen donors. This structural consideration ensures that Nickamine maintains high stability while facilitating a wide range of chemical reactions (Shi, Zhang, & Hu, 2019).
Chemical Properties Analysis
The chemical properties of Nickamine, including its reactivity and selectivity, are attributed to its unique molecular structure and the nature of its pincer ligands. Its capacity to engage in single-electron redox chemistry allows for efficient cross-coupling of alkyl halides, demonstrating a broad scope of reactivity and high functional group tolerance. These properties make Nickamine a versatile catalyst in organic chemistry, capable of facilitating reactions that are challenging for other catalysts (Shi, Zhang, & Hu, 2019).
Scientific Research Applications
Catalysis in Cross-Coupling Reactions
Nickamine has been identified as an effective catalyst for cross-coupling reactions. It is particularly efficient in the cross-coupling of non-activated alkyl halides and direct C-H alkylation of alkynes and aromatic heterocycles (Hu, 2012).
Advancements in Homogeneous Catalysis
The development of Nickamine and analogous nickel pincer catalysts represents significant progress in the field of homogeneous catalysis. These catalysts are suited for radical pathways in cross-coupling reactions, offering high chemoselectivity and functional group tolerance (Shi, Zhang, & Hu, 2019).
Mechanistic Insights in Alkyl–Aryl Kumada Coupling
Research on the mechanism of alkyl–aryl Kumada coupling catalyzed by Nickamine revealed a bimetallic oxidative addition mechanism, contributing valuable insights to the understanding of such reactions (Breitenfeld, Wodrich, & Hu, 2014).
Hydrosilylation of Alkenes
Nickamine has been utilized as a catalyst for the hydrosilylation of alkenes. Its application in this domain is notable for the selectivity and deviation from traditional Chalk-Harrod and sigma-bond metathesis cycles (Ploeger, Buslov, & Hu, 2020).
Delivery of Oligonucleotides
Nickamine derivatives, such as NickFects, have been explored for their potential in cellular delivery of oligonucleotides. These derivatives show promise for gene therapy applications due to their efficiency and non-toxic nature (Oskolkov et al., 2011).
properties
IUPAC Name |
1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine;nickel(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;;/h5-12,17H,1-4H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHDYGGYBYTZGI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C.[Cl-].[Cl-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3Ni | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801047625 | |
Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |
CAS RN |
1033772-47-2 | |
Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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